7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14-9-10-16(13-17(14)24-11-4-3-8-20(24)25)23-22(26)19-12-15-6-5-7-18(27-2)21(15)28-19/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAFVWJNUQBNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)N4CCCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the benzofuran core followed by the introduction of the piperidinyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The target compound belongs to a broader class of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides. Key structural analogues include:
Key Observations :
- Heterocyclic Modifications : The 2-oxopiperidinyl group in the target compound distinguishes it from simpler analogues (e.g., 1a–r) and sulfonamide-based HDAC inhibitors (e.g., C8). This group may enhance binding to enzymes with hydrophobic active sites, as seen in HDAC inhibitors .
- Linker Diversity : Compounds like BE33414 and C8 employ sulfonamide or oxadiazole-thiophene linkers, which may influence solubility and target selectivity compared to the carboxamide bridge in the target compound .
Biologische Aktivität
7-Methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H22N2O4
- Molecular Weight : 374.5 g/mol
This compound features a methoxy group, a piperidinone moiety, and a benzofuran carboxamide structure, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds related to 7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian carcinoma) | 4.47 - 52.8 | Induction of G2/M phase arrest |
| MCF-7 (Breast cancer) | Not specified | Tubulin inhibition |
The compound's ability to inhibit tubulin polymerization suggests a mechanism similar to well-known antitumor agents like combretastatin A-4, which disrupts microtubule dynamics essential for cell division .
Antifilarial Activity
Another area of interest is the compound's potential as an antifilarial agent. Research indicates that related compounds demonstrate macrofilaricidal and microfilaricidal activities against filarial infections. In studies involving Brugia malayi, compounds exhibiting similar structures showed significant efficacy in reducing adult worm viability and sterilizing female worms.
| Dosage | Macro-filaricidal Activity (%) | Micro-filaricidal Activity (%) |
|---|---|---|
| 300 mg/kg (p.o., x5 days) | 53.6 | 46.0 |
These results highlight the compound's potential as a lead for developing new antifilarial therapies .
Inhibition of Factor Xa
The compound has also been identified as an inhibitor of activated factor X (FXa), a critical enzyme in the coagulation cascade. By inhibiting FXa, it may reduce thrombin generation and platelet aggregation, suggesting potential applications in anticoagulation therapy.
| Biological Function | Effect |
|---|---|
| FXa Inhibition | Decreased thrombin generation |
This activity underscores the compound's versatility and potential therapeutic applications beyond oncology.
Synthesis and Evaluation
A series of studies have synthesized various derivatives of this compound to evaluate their biological activities comprehensively. For instance, one study synthesized multiple analogs and assessed their cytotoxicity against different cancer cell lines using MTT assays. The most promising compounds were further analyzed for their effects on cell cycle progression and tubulin polymerization .
Pharmacokinetics
Pharmacokinetic studies indicate that derivatives of this compound exhibit favorable bioavailability and low clearance rates in animal models, which is crucial for therapeutic efficacy. These properties suggest that modifications to enhance potency could be beneficial in drug development efforts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide?
- Methodology :
- Step 1 : Synthesize the benzofuran-2-carboxamide core via condensation of o-hydroxyacetophenone derivatives with chloroacetone, followed by methoxy group introduction using methyl iodide/K₂CO₃ .
- Step 2 : Functionalize the phenyl ring with 2-oxopiperidin-1-yl and methyl groups via Buchwald-Hartwig amination or Ullmann coupling (CuI, L-proline, DMF, 100°C) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) .
Q. How to characterize the compound’s purity and structural integrity?
- Analytical Workflow :
- Purity : HPLC (C18 column, 70:30 MeCN/H₂O, λ=254 nm; ≥98% purity threshold) .
- Structure Confirmation :
- 1H/13C NMR : Key signals: benzofuran H-3 (δ 6.8–7.2 ppm), methoxy (δ 3.8 ppm), 2-oxopiperidin carbonyl (δ 170–175 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₂₂H₂₃N₂O₄: 391.1652) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Protocols :
- Anticancer : MTT assay (IC₅₀ determination in HeLa, MCF-7 cells; 48h exposure) .
- Kinase Inhibition : ATP-binding assays (e.g., EGFR, PI3Kα; 10 µM compound concentration) .
- Controls : Compare with structurally similar benzofurans (e.g., 7-methoxy vs. 7-hydroxy analogs) .
Advanced Research Questions
Q. How to resolve contradictory data in biological activity across studies?
- Case Example : Discrepancies in IC₅₀ values for EGFR inhibition (e.g., 0.5 µM vs. 5 µM).
- Troubleshooting :
- Assay Conditions : Validate kinase buffer pH (7.4 vs. 7.0), ATP concentration (10 µM vs. 1 mM) .
- Compound Stability : Test degradation via LC-MS after 24h in assay media .
- Structural Insights : MD simulations (e.g., Schrödinger Maestro) to compare binding modes of analogs .
Q. What strategies improve metabolic stability for in vivo studies?
- Approaches :
- Prodrug Design : Mask the carboxamide as an ethyl ester (hydrolyzed in vivo by esterases) .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce clearance .
Q. How to design SAR studies targeting the 2-oxopiperidin moiety?
- SAR Framework :
- Variations : Replace piperidinone with morpholinone (improve solubility) or rigidify with spirocycles (enhance target affinity) .
- Activity Correlation :
| Modification | EGFR IC₅₀ (µM) | Solubility (µg/mL) |
|---|---|---|
| 2-Oxopiperidin (parent) | 0.5 | 12 |
| Morpholinone | 1.2 | 35 |
| Spiro[5.5]undecanone | 0.3 | 8 |
Methodological Challenges
Q. How to address low aqueous solubility in formulation studies?
- Solutions :
- Nanoformulation : Prepare PLGA nanoparticles (70–100 nm, PDI <0.2) via emulsion-solvent evaporation .
- Co-solvents : Use 10% DMSO + 20% Cremophor EL in PBS (validate biocompatibility via hemolysis assay) .
Q. What computational tools predict off-target interactions?
- Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
